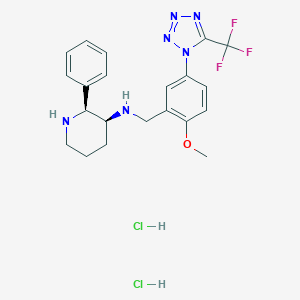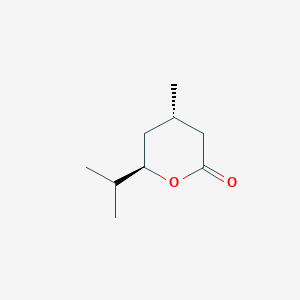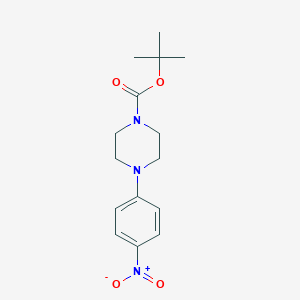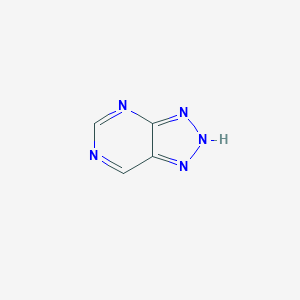
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-, also known as ACTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can have various physiological effects. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to have various biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an accumulation of acetylcholine, which can affect neurotransmission and neuromuscular function. In cancer cells, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to induce apoptosis, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has several advantages for lab experiments, including its ease of synthesis and high purity. However, there are also limitations to its use, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. One area of interest is the development of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- as a ligand in the synthesis of metal complexes could be further explored for its potential applications in materials science.
Synthesemethoden
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting product is then reacted with methyl iodide to yield 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl-. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In biochemistry, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In materials science, 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- has been used as a ligand in the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
168893-29-6 |
|---|---|
Produktname |
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-3-(4-chlorophenyl)-N-methyl- |
Molekularformel |
C10H10ClN5S |
Molekulargewicht |
267.74 g/mol |
IUPAC-Name |
5-amino-3-(4-chlorophenyl)-N-methyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C10H10ClN5S/c1-13-10(17)16-9(12)14-8(15-16)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,13,17)(H2,12,14,15) |
InChI-Schlüssel |
PWDDJOGPFSDPEK-UHFFFAOYSA-N |
SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
CNC(=S)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Andere CAS-Nummern |
168893-29-6 |
Synonyme |
5-amino-3-(4-chlorophenyl)-1-((methylamino)(thiocarbonyl))-1H-triazole GCC-AP 0341 GCC-AP-0341 GCC-AP0341 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



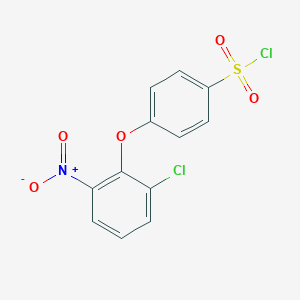
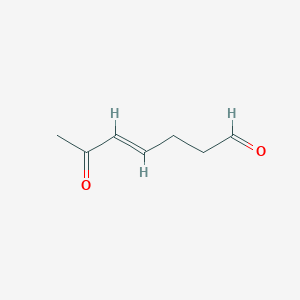
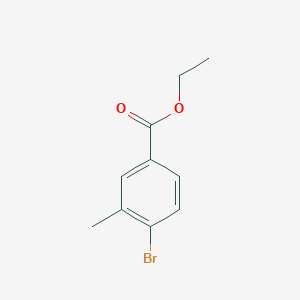



![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)

